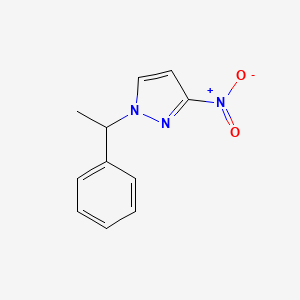
3-Nitro-1-(1-phenylethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Nitro-1-(1-phenylethyl)-1H-pyrazole” belongs to the class of organic compounds known as nitropyrazoles . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the reactivity of the nitro group and the phenylethyl group . The nitro group is electron-withdrawing and can undergo reduction reactions, while the phenylethyl group can participate in various organic reactions .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research has shown that the crystal structure of related pyrazole compounds demonstrates significant molecular interactions, including hydrogen bonding and π-stacking, which are crucial for understanding their potential applications in materials science and drug design. For instance, studies on similar pyrazole derivatives highlight the importance of N—H⋯N and N—H⋯O hydrogen bonds in forming crystalline sheets, indicating their potential utility in designing molecular assemblies and supramolecular materials (Hernández-Ortega et al., 2012).
Molecular Orbital and Spectral Analysis
The structural and spectral characteristics of conjugated pyrazoles have been explored, particularly focusing on how functional groups affect tautomeric behavior and energy band gaps. This kind of research is pivotal for the development of new materials with specific electronic properties, as demonstrated in the detailed analysis of pyrazole derivatives using density functional theory (DFT) and experimental spectral data (Ibnaouf et al., 2019).
Synthesis and Reactivity
The synthesis of substituted pyrazoles through reactions like the Diels-Alder reaction has been extensively studied. These compounds exhibit high reactivity and potential biological activity, making them of interest in pharmaceutical research and materials science. Such studies not only provide insights into the synthetic pathways of these compounds but also predict their potential as bioactive molecules (Volkova et al., 2021).
Potential Biological Activities
Research into the potential biological activities of pyrazole derivatives, based on predictive models like the PASS-online program, suggests these compounds may exhibit antitumor effects and act as enzyme inhibitors. Such findings are crucial for guiding future experimental studies aimed at developing new therapeutic agents (Volkova et al., 2021).
Future Directions
properties
IUPAC Name |
3-nitro-1-(1-phenylethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9(10-5-3-2-4-6-10)13-8-7-11(12-13)14(15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVRJCVEFESMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(butylamino)methyl]phenol hydrochloride](/img/structure/B6362350.png)
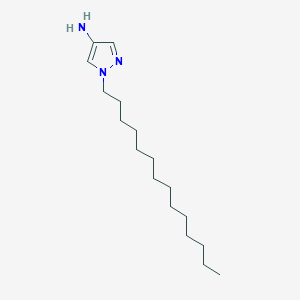
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)
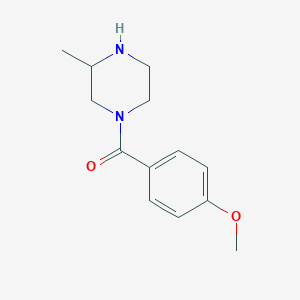

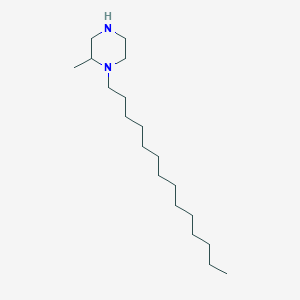

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
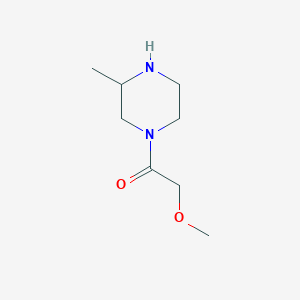
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)
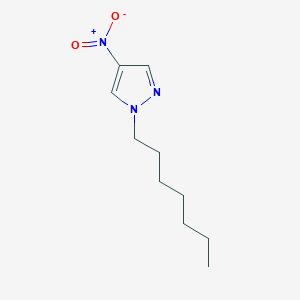
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362443.png)